

Application Notes and Protocols: HTH-01-091

TFA in Cell Culture

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Compound of Interest

Compound Name: HTH-01-091 TFA

Cat. No.: B12388138

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Introduction

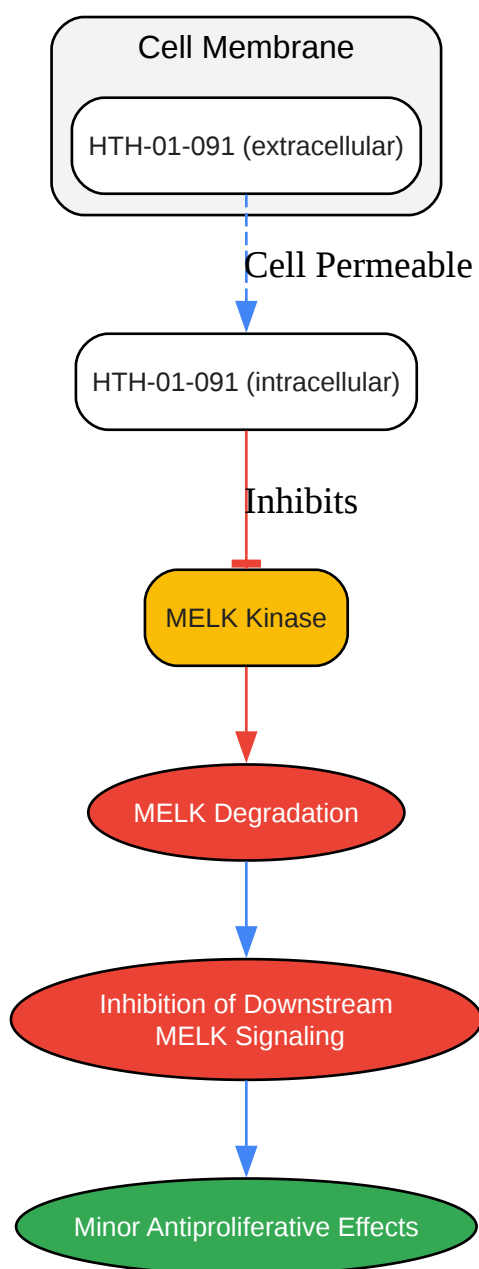
HTH-01-091 is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in various cancers, particularly breast cancer.[1][2][3][4] With an IC50 of 10.5 nM for MELK, HTH-01-091 serves as a valuable tool for investigating the role of MELK in cellular processes.[1][3][5][6] In addition to MELK, HTH-01-091 has been shown to inhibit other kinases including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[1][3][5][6] This document provides detailed protocols for the use of **HTH-01-091 TFA** in cell culture, including its effects on cell viability and protein expression, supported by data from preclinical studies.

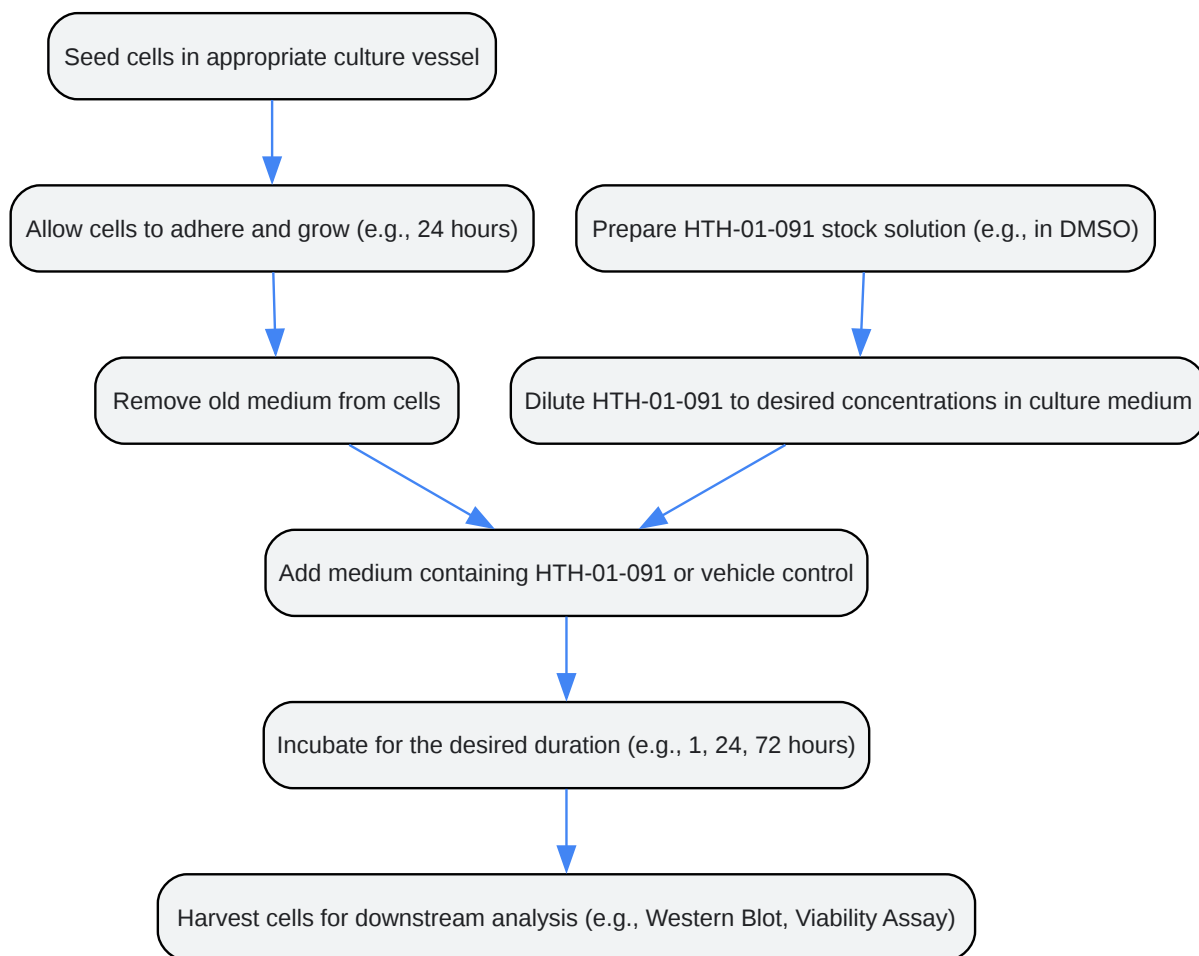
Mechanism of Action

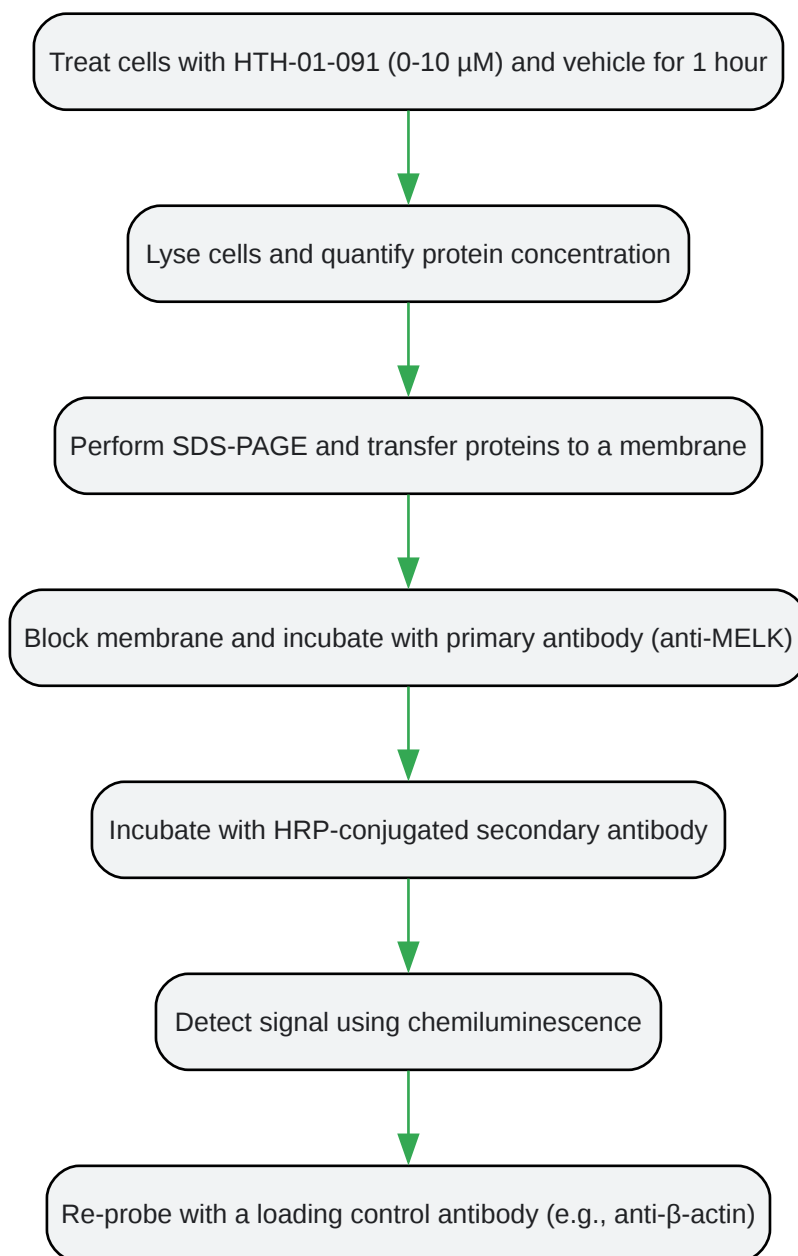
HTH-01-091 is a cell-permeable, ATP-competitive inhibitor of MELK.[3][5] Upon entering the cell, it binds to MELK, leading to its degradation.[1][5][7] This targeted degradation allows for the study of the functional consequences of MELK loss in cancer cell lines. While it is a potent MELK inhibitor, it's important to note its effects on other kinases for a comprehensive understanding of its biological activity.[1][3][5][6]

Signaling Pathway

The following diagram illustrates the mechanism of action of HTH-01-091.







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- To cite this document: BenchChem. [Application Notes and Protocols: HTH-01-091 TFA in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388138#hth-01-091-tfa-cell-culture-treatment-protocol]

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